molecular formula C13H12N2O3S2 B2368366 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1799265-17-0

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2368366
CAS RN: 1799265-17-0
M. Wt: 308.37
InChI Key: QTCYGQGWTSBZHS-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as TATD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TATD is a thiazolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Properties: Compounds related to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione have been investigated for their potential as antimicrobial agents. A study by (Patel & Patel, 2017) synthesized analogs and tested them against bacterial and fungal strains, suggesting potential in developing novel antimicrobial agents. Similar findings on the antimicrobial properties of related compounds were reported by (Prakash et al., 2011) and (Jat et al., 2006).

Anticancer Properties

  • Potential in Cancer Treatment: Research into thiazolidine-2,4-dione derivatives, closely related to the compound , has shown promising anticancer activity. A study by (Ashok & Vanaja, 2016) evaluated such compounds against human cancer cell lines. Similarly, (Azizmohammadi et al., 2013) and (Zi-cheng, 2013) also found such derivatives to possess significant anticancer properties.

Anti-inflammatory and Anti-hyperglycemic Activities

  • Anti-inflammatory and Anti-diabetic Potential: Studies have also highlighted the potential of thiazolidine-2,4-dione derivatives in anti-inflammatory and anti-hyperglycemic applications. (Santos et al., 2005) evaluated the anti-inflammatory activity of synthesized thiazolidines. Moreover, (Shrivastava et al., 2016) explored the anti-diabetic activity of thiazolidine-2,4-diones, suggesting their potential as anti-hyperglycemic agents.

properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCYGQGWTSBZHS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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